An In-depth Technical Guide to N-(4-Bromophenyl)benzamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(4-Bromophenyl)benzamide: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(4-Bromophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical insights to serve as a definitive resource for utilizing this versatile chemical intermediate.
Introduction and Strategic Importance
N-(4-Bromophenyl)benzamide (CAS No. 7702-38-7) is a halogenated aromatic amide that serves as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a stable benzamide core functionalized with a reactive bromine atom, makes it an ideal precursor for the construction of complex molecular architectures. The benzamide moiety is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting pharmacological activities that include antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of the bromine atom on one of the phenyl rings provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This unique combination of a stable, biologically relevant core and a versatile reactive site underpins its significance in medicinal chemistry and materials science. This guide will elucidate the key characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
N-(4-Bromophenyl)benzamide is an amide derivative formed conceptually from the condensation of benzoic acid and 4-bromoaniline. The molecule's three-dimensional conformation is characterized by a twisted arrangement of its two aromatic rings.
While this specific isomer's crystal structure is not detailed in the searched literature, analysis of its close isomer, 4-bromo-N-phenylbenzamide, reveals a significant dihedral angle between the phenyl and 4-bromophenyl rings of 58.63 (9)°.[2][4] This non-planar structure is a common feature in N-aryl benzamides and can influence intermolecular interactions, solubility, and receptor binding affinity. In the solid state, molecules of this class are often linked by N—H⋯O hydrogen bonds, forming chains or more complex networks.[2][4]
The core physicochemical properties of N-(4-Bromophenyl)benzamide are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7702-38-7 | [1][5][6] |
| Molecular Formula | C₁₃H₁₀BrNO | [1][5] |
| Molecular Weight | 276.13 g/mol | [1][7] |
| Appearance | Solid | [1] |
| Melting Point | 206-208 °C | [6] |
| Boiling Point | 293.1 °C at 760 mmHg | [5] |
| Density | 1.496 ± 0.06 g/cm³ | [6] |
| Solubility | Practically insoluble in water (0.013 g/L at 25 °C, calculated) | [6] |
| LogP | 3.77440 | [5] |
Synthesis and Purification
The most direct and widely employed method for the synthesis of N-(4-Bromophenyl)benzamide is the Schotten-Baumann reaction, which involves the acylation of 4-bromoaniline with benzoyl chloride. This nucleophilic acyl substitution is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
Causality: This protocol is designed for high-yield synthesis and straightforward purification. Acetone is chosen as the solvent for its ability to dissolve the reactants and for its relatively low boiling point, which simplifies removal post-reaction. The use of a base is critical to drive the reaction to completion by scavenging the HCl generated.
-
Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous acetone.
-
Base Addition : Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir.
-
Acylation : Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain control.
-
Reaction : After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). A procedure for a similar synthesis specifies refluxing for 4 hours.[8]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-Bromophenyl)benzamide.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signature of N-(4-Bromophenyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two different aromatic rings and a characteristic broad singlet for the amide N-H proton.
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Amide Proton (N-H): A broad singlet typically appearing far downfield (~8.0-10.0 ppm), which will exchange with D₂O.
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Benzoyl Ring Protons: A multiplet integrating to 5 protons, with the ortho-protons (~7.8-7.9 ppm) shifted downfield relative to the meta- and para-protons (~7.4-7.6 ppm) due to the deshielding effect of the carbonyl group.
-
Bromophenyl Ring Protons: Two doublets integrating to 2 protons each, characteristic of a 1,4-disubstituted benzene ring. These would appear as an AA'BB' system, typically in the range of ~7.5-7.7 ppm.
¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. A published spectrum for N-(4-Bromophenyl)benzamide confirms key chemical shifts.[9]
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~165-168 | The amide carbonyl carbon. A published spectrum shows a peak at 168.50 ppm.[9] |
| Aromatic (Benzoyl) | ~127-135 | Multiple peaks for the 5 aromatic CH carbons and 1 quaternary carbon. |
| Aromatic (Bromophenyl) | ~115-140 | Includes the C-Br carbon (~115-120 ppm) and the C-N carbon (~138 ppm). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide (N-H) |
| ~3050 | C-H Stretch (Aromatic) | Ar-H |
| ~1660 | C=O Stretch (Amide I) | Amide (C=O) |
| ~1530 | N-H Bend (Amide II) | Amide (N-H) |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Benzene Rings |
| ~1070 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
-
Molecular Ion (M⁺): Expected at m/z 275 and 277, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragments:
-
Benzoyl Cation ([C₆H₅CO]⁺): A prominent peak at m/z 105, formed by cleavage of the amide C-N bond. This is often the base peak.[10]
-
Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77, from the loss of CO from the benzoyl cation.
-
Bromophenylamino Cation ([BrC₆H₄NH]⁺): Isotopic peaks at m/z 171 and 173.
-
Bromophenyl Cation ([BrC₆H₄]⁺): Isotopic peaks at m/z 155 and 157.
-
Chemical Reactivity and Synthetic Utility
The reactivity of N-(4-Bromophenyl)benzamide is dominated by two primary sites: the carbon-bromine bond and the amide linkage. This dual reactivity makes it a highly valuable intermediate.
Reactions at the Carbon-Bromine Bond
The C-Br bond is the most synthetically versatile site on the molecule. As an aryl bromide, it readily participates in a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : This is one of the most powerful C-C bond-forming reactions. N-(4-Bromophenyl)benzamide can be coupled with various aryl or vinyl boronic acids (or their esters) to generate complex biaryl structures. This reaction is fundamental for building molecular complexity and is widely used in drug discovery. A typical protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a solvent system like dioxane/water.[11]
-
Heck Coupling : Reaction with alkenes under palladium catalysis allows for the formation of substituted stilbenes or cinnamides.
-
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, leading to the synthesis of diarylamine derivatives.
-
Sonogashira Coupling : Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, yields aryl alkynes.
Reactions of the Amide Group
The amide bond is exceptionally stable but can be cleaved or reduced under specific conditions.
-
Hydrolysis : The amide can be hydrolyzed back to benzoic acid and 4-bromoaniline under harsh acidic or basic conditions with prolonged heating. This stability is often advantageous, as the amide group can act as a robust directing group or structural element while other transformations are performed elsewhere in the molecule.
-
Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group, yielding the corresponding secondary amine, N-benzyl-4-bromoaniline.
Applications in Research and Drug Development
The primary application of N-(4-Bromophenyl)benzamide is as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications.
-
Scaffold for Drug Discovery : The benzamide core is a privileged scaffold in medicinal chemistry. By using N-(4-Bromophenyl)benzamide as a starting material, medicinal chemists can perform Suzuki or other cross-coupling reactions to generate large libraries of novel compounds. These libraries can then be screened for activity against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. Benzamide derivatives have been investigated as potential anti-tumor, antibacterial, and anti-Alzheimer's agents.[2]
-
Synthesis of Hybrid Molecules : The molecule serves as a platform for creating hybrid molecules that combine the pharmacophoric features of the benzamide with other biologically active moieties. For instance, it can be used in the synthesis of compounds that merge the benzamide and quinazoline pharmacophores, which have shown promising results in cytotoxicity screens against cancer cell lines.[12]
-
Intermediate for Functional Materials : The ability to form biaryl structures via cross-coupling makes this compound a useful precursor for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic and photophysical properties can be tuned by modifying the aromatic system.
Safety and Handling
N-(4-Bromophenyl)benzamide is classified as an irritant. Appropriate safety precautions must be taken during its handling and use.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling : Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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N-(4-BROMOPHENYL)BENZAMIDE | CAS#:7702-38-7. (n.d.). Chemsrc. Retrieved January 30, 2026, from [Link]
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Saeed, S., Jasinski, J. P., & Butcher, R. J. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. Available at: [Link]
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Butsugan, Y., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1269. Available at: [Link]
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PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Kumar, D., et al. (2022). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer activity. RSC Advances, 12(28), 17855–17865. Available at: [Link]
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Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34, 63-72. Available at: [Link]
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Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Available at: [Link]
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Saeed, S., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658. Available at: [Link]
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Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Mokhtari, J., et al. (n.d.). Supporting Information for: A highly efficient and reusable MOF-based catalyst for the synthesis of N-substituted amides. Available at: [Link]
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PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Butsugan, Y., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1269. Available at: [Link]
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Li, Q., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(11), 1853. Available at: [Link]
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Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 15(7), 841. Available at: [Link]
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